(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine
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Overview
Description
(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine is a complex organic compound that features both quinoline and methanimine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine typically involves the condensation of 2-quinolinecarboxaldehyde with 2,6-di(propan-2-yl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
3-Fluoro-7-hydroxy-chroman-2,4-dione: This compound is used in various chemical and pharmaceutical applications.
Uniqueness
(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of quinoline and methanimine groups makes it a versatile compound for various scientific research purposes.
Properties
CAS No. |
220001-08-1 |
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Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C22H24N2/c1-15(2)19-9-7-10-20(16(3)4)22(19)23-14-18-13-12-17-8-5-6-11-21(17)24-18/h5-16H,1-4H3 |
InChI Key |
OLRCJCNSYVAKAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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